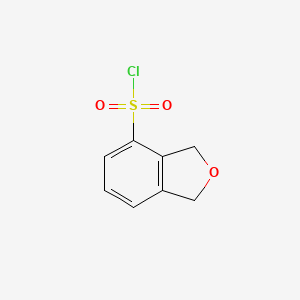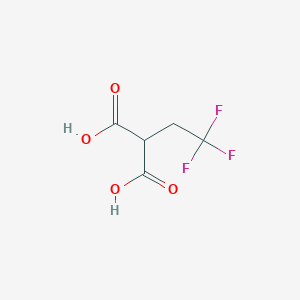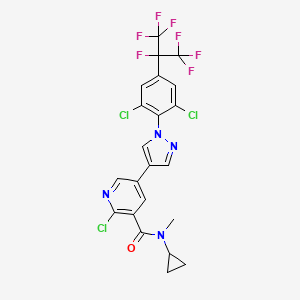
Nicofluprole
描述
Nicofluprole is a novel fluorinated phenylpyrazole nicotinamide insecticide developed and marketed by Bayer. It is known for its high insecticidal activity against various pests, including lepidoptera, homoptera, and acarina pests . The compound is characterized by its unique structure, which includes a seven-fluoroisopropyl group and a pyridine ring .
作用机制
Nicofluprole, also known as this compound [ISO] or 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide, is a novel fluorinated phenylpyrazole nicotinamide insecticide .
Target of Action
Based on its chemical structure and effects, it is speculated that the primary target of this compound is the γ-aminobutyric acid (gaba) gated chloride ion channels (gaba-cl) receptor . This receptor is a common target for many insecticides, including fipronil .
Mode of Action
This means that this compound likely binds to these receptors, blocking the normal action of GABA, a neurotransmitter. This blockage disrupts nerve transmissions in the insects, leading to their death .
Result of Action
This compound has been shown to have high insecticidal activity against various pests. For instance, it can achieve a 100% lethal rate against Plutella xylostella at 2.5 mg/L, 100% against armyworm at a concentration of 10 mg/L, and 71% against Tetranychus cinnabarinus at 5 mg/L . It also had a good control effect on Myzus persicae at a concentration of 10 mg/L .
生化分析
Biochemical Properties
Nicofluprole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a selective antagonist of insect GABA receptors, which are crucial for neurotransmission in insects . This interaction disrupts the normal function of the nervous system in pests, leading to their death. The compound’s structure allows it to bind effectively to these receptors, inhibiting their activity and causing paralysis in the target organisms .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, particularly those involving neurotransmission. This disruption leads to altered gene expression and cellular metabolism, ultimately resulting in the death of the target pests . The compound’s ability to interfere with GABA receptors is central to its mode of action, causing a cascade of cellular events that impair the normal functioning of the nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GABA receptors in insects. By acting as a selective antagonist, this compound inhibits the normal function of these receptors, leading to an accumulation of neurotransmitters and subsequent neuronal hyperexcitation . This hyperexcitation causes paralysis and death in the target pests. Additionally, this compound may influence gene expression related to neurotransmission and stress responses, further contributing to its insecticidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, maintaining its insecticidal activity over extended periods . Degradation products may form over time, potentially altering its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, with some pests exhibiting delayed mortality even after initial exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively controls pest populations without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and potential impacts on non-target organisms . Threshold effects have been observed, with certain dosages required to achieve optimal insecticidal activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and elimination . The compound’s metabolism may influence metabolic flux and metabolite levels, potentially affecting the overall efficacy of the insecticide . Understanding these pathways is crucial for optimizing the use of this compound in pest control .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its insecticidal activity . The distribution of this compound within the target organisms is critical for its effectiveness in controlling pest populations .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it ensures that the compound reaches its intended targets within the cells . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential improvements in its application .
准备方法
Synthetic Routes and Reaction Conditions: Nicofluprole is synthesized using aniline and 5-bromo-2-chloronicotinic acid as starting materials. The synthetic route involves several steps, including nucleophilic substitution and cyclization reactions. The structure of this compound is confirmed using 1H NMR, 13C NMR, and MS techniques .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and lower cost. The process involves large-scale reactions under controlled conditions to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions: Nicofluprole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
Nicofluprole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying fluorinated phenylpyrazole derivatives.
Biology: Investigated for its effects on various biological systems, including insect physiology and behavior.
Medicine: Explored for potential therapeutic applications due to its unique chemical structure.
Industry: Widely used in agriculture for pest control, demonstrating high efficacy against a variety of pests.
相似化合物的比较
Fipronil: Another phenylpyrazole insecticide with a similar mode of action.
Chlorantraniliprole: A diamide insecticide that targets ryanodine receptors.
Imidacloprid: A neonicotinoid insecticide that acts on nicotinic acetylcholine receptors.
Uniqueness of Nicofluprole: this compound stands out due to its high fluorine content, which enhances its lipophilicity and bioavailability. This makes it more effective at lower concentrations compared to other insecticides .
属性
IUPAC Name |
2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrazol-4-yl]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDWSJEUSGUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N=C3)C4=C(C=C(C=C4Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3F7N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337368 | |
| Record name | Nicofluprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1771741-86-6 | |
| Record name | Nicofluprole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1771741866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicofluprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOFLUPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP36YRT39K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


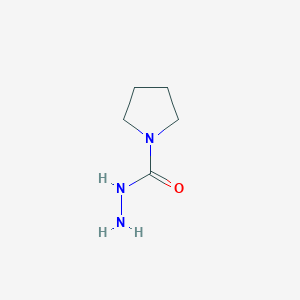
![tert-Butyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B6597071.png)
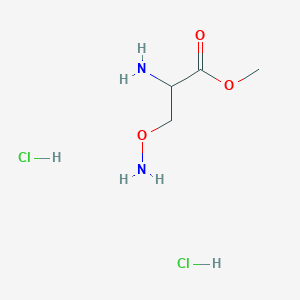
![(4-Methylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B6597089.png)
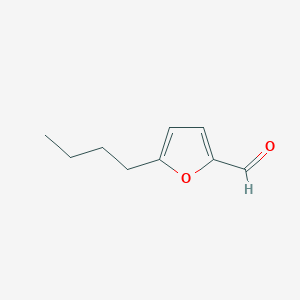

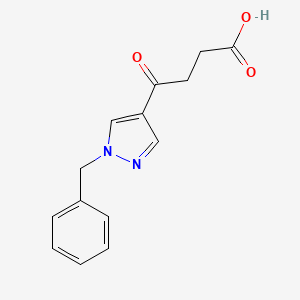
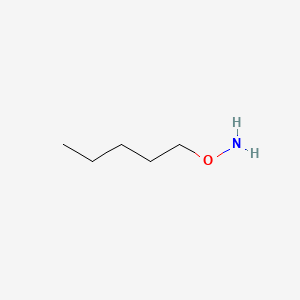

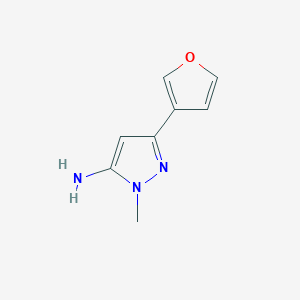

![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)
